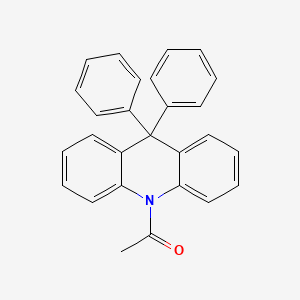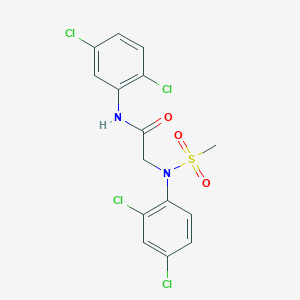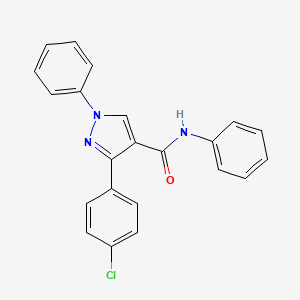![molecular formula C22H24O3 B4883671 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene
Overview
Description
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene, also known as NP-1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including materials science, biomedical research, and environmental science. In materials science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been used as a dopant in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability. In biomedical research, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its anticancer properties and as a potential therapeutic agent for Alzheimer's disease. In environmental science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been studied for its ability to remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene is not fully understood, but it is believed to interact with specific molecular targets in cells. In cancer cells, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to induce apoptosis (cell death) by activating the caspase pathway. In Alzheimer's disease, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its ability to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In Alzheimer's disease, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its ability to improve cognitive function and reduce beta-amyloid aggregation. In environmental science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to effectively remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation is that it is a synthetic compound, which may limit its applications in certain fields. Additionally, the mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene. In materials science, further studies could investigate the use of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene as a dopant in other electronic devices. In biomedical research, further studies could investigate the potential therapeutic applications of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene for other diseases. In environmental science, further studies could investigate the effectiveness of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene in removing other types of contaminants from water. Overall, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has significant potential for various scientific applications and warrants further investigation.
properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-21-13-5-6-14-22(21)25-17-8-7-16-24-20-15-9-11-18-10-3-4-12-19(18)20/h3-6,9-15H,2,7-8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQJXWUGFIGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)
![1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)

![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)